molecular formula C5H8IN3 B14586535 4-Amino-1-methylpyridazin-1-ium iodide CAS No. 61071-02-1

4-Amino-1-methylpyridazin-1-ium iodide

Katalognummer: B14586535
CAS-Nummer: 61071-02-1
Molekulargewicht: 237.04 g/mol
InChI-Schlüssel: FMTOJNJEMYSIQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-1-methylpyridazin-1-ium iodide is a chemical compound with the molecular formula C6H9IN2 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methylpyridazin-1-ium iodide typically involves the reaction of 4-amino-1-methylpyridazine with iodine or an iodide source. The reaction is usually carried out in an appropriate solvent under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-1-methylpyridazin-1-ium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group in the compound can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted pyridazine compounds.

Wissenschaftliche Forschungsanwendungen

4-Amino-1-methylpyridazin-1-ium iodide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Amino-1-methylpyridazin-1-ium iodide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Amino-1-methylpyridinium iodide: A similar compound with a different nitrogen position in the ring structure.

    4-Amino-1-methylpyridine: Another related compound with a different heterocyclic structure.

Uniqueness

4-Amino-1-methylpyridazin-1-ium iodide is unique due to its specific structural features and the presence of both an amino group and an iodide ion

Eigenschaften

CAS-Nummer

61071-02-1

Molekularformel

C5H8IN3

Molekulargewicht

237.04 g/mol

IUPAC-Name

1-methylpyridazin-1-ium-4-amine;iodide

InChI

InChI=1S/C5H7N3.HI/c1-8-3-2-5(6)4-7-8;/h2-4,6H,1H3;1H

InChI-Schlüssel

FMTOJNJEMYSIQA-UHFFFAOYSA-N

Kanonische SMILES

C[N+]1=NC=C(C=C1)N.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.